molecular formula C21H26N2O2 B1240547 N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide

N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide

Cat. No.: B1240547
M. Wt: 338.4 g/mol
InChI Key: SGDXBYFWSPTNIN-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes an ethoxy group, a phenylmethyl group, and a piperidinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy group and the phenylmethyl-piperidinyl moiety. Common reagents used in these reactions include ethyl iodide, benzyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reagents such as lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reaction conditions vary depending on the specific substitution being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies of cellular processes and molecular interactions, particularly in the context of receptor binding and signal transduction.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]propionamide: Contains a propionamide group, offering different chemical properties and reactivity.

    2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]butyramide: Features a butyramide group, which may influence its biological activity and applications.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-11-7-6-10-19(20)21(24)22-18-12-14-23(15-13-18)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,22,24)

InChI Key

SGDXBYFWSPTNIN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3

solubility

36.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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